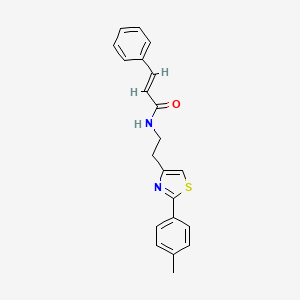

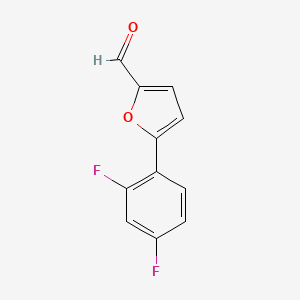

![molecular formula C14H15N5 B3003674 N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1285277-23-7](/img/structure/B3003674.png)

N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis and Biological Evaluation

The synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues, including pyrazolo[3,4-d]pyrimidine derivatives, has been optimized using microwave-accelerated condensation and Dimroth rearrangement. This method provides rapid access to a library of compounds with potential as Ser/Thr kinase inhibitors. The inhibitory potency of these compounds was tested against a panel of protein kinases, with some showing promise as pharmacological inhibitors of CK1 and CLK1 kinases .

Molecular Structure Analysis

The molecular structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was confirmed through various spectroscopic methods, including high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and X-ray analysis. This compound is a functionally disubstituted pyrazolo[3,4-d]pyrimidine with potential pharmacological activities .

Chemical Reactions Analysis

The nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine selectively produced a 4-substituted product, demonstrating the reactivity of this class of compounds towards nucleophiles. This reaction pathway could be useful for further functionalization of pyrazolo[3,4-d]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The pyrazolo[3,4-d]pyrimidines exhibit affinity for A1 adenosine receptors, as demonstrated by a series of analogues synthesized and tested using a binding assay. Substituents at the N1 and N5 positions were varied, with certain groups enhancing activity. The most potent compound in this series showed an IC50 of 6.4 x 10(-6) M for A1 receptors and was less potent at A2 receptors, indicating some selectivity .

Case Studies and Applications

The pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their potential as kinase inhibitors and adenosine receptor modulators. These studies provide a foundation for the development of new pharmacological agents targeting specific kinases or adenosine receptor subtypes. The synthesis methods and structural analyses contribute to a better understanding of the relationship between molecular structure and biological activity, which is crucial for the rational design of new therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound has been synthesized and characterized through various methods. Studies have focused on its synthesis, exploring different derivatives and their chemical properties. For instance, the synthesis and characterization of pyrazole derivatives, including their X-Ray crystal study and bioactivities, have been reported (Titi et al., 2020). Another study developed a practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the compound's flexibility in chemical synthesis (Ng et al., 2022).

Structural Analysis and Optimization

- The compound's structure has been extensively analyzed. For example, the structure of N-methyl derivatives of 1H-pyrazolo[3,4-d]pyrimidines was established using various spectroscopic techniques, confirming the compound's structural integrity and potential for further modification (Ogurtsov & Rakitin, 2021). The optimization of these structures, particularly for medicinal applications, has also been a focus, as seen in studies targeting specific diseases like breast cancer (Zhang et al., 2016).

Potential Therapeutic Applications

- While the details of therapeutic applications are beyond the scope of this response, it's important to note that the compound has been studied in the context of various biological activities. This includes its use in the preparation of compounds with potential pharmacological properties, such as in the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives (Rahmouni et al., 2014).

Pharmaceutical and Medicinal Chemistry

- The compound's relevance in pharmaceutical and medicinal chemistry is highlighted by its inclusion in the synthesis of various heterocyclic compounds, demonstrating its versatility and potential as a building block for more complex molecules (Trilleras et al., 2008). The design and synthesis of related compounds for specific medical applications, such as targeting cancer cells or inhibiting specific enzymes, have been a significant area of research (Harden et al., 1991).

Wirkmechanismus

Target of Action

Related pyrazole-bearing compounds have been found to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to inhibit cdk2/cyclin a2, which plays a crucial role in cell cycle progression .

Result of Action

Related compounds have shown significant cytotoxic activities against certain cell lines .

Eigenschaften

IUPAC Name |

N-methyl-1-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5/c1-10-4-3-5-11(6-10)8-19-14-12(7-18-19)13(15-2)16-9-17-14/h3-7,9H,8H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQFPIFUTVMMOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1285277-23-7 |

Source

|

| Record name | N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

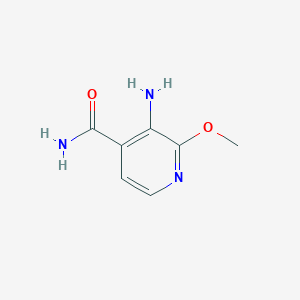

![5-[(2-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3003591.png)

![N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3003597.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3003600.png)

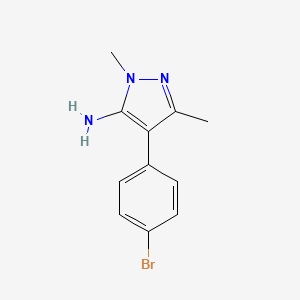

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3003601.png)

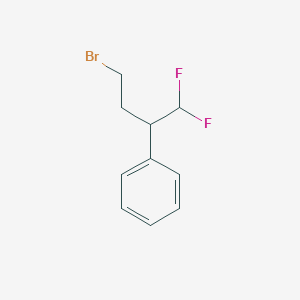

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3003606.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B3003609.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B3003611.png)